2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a pyrazolo[1,5-a]pyrazinone core. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetyl bromide with 3-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrazinones, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolopyrazinone core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
6-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the bromine atom, leading to different substitution patterns and reactivity.
2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine: A similar compound with a pyrimidine ring instead of a pyrazinone ring, which can influence its chemical properties and applications.
Uniqueness
2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of both a bromine atom and a methyl group on the pyrazolopyrazinone core. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c1-4-3-11-5(7(12)9-4)2-6(8)10-11/h2,4H,3H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEFSFQBCQOWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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